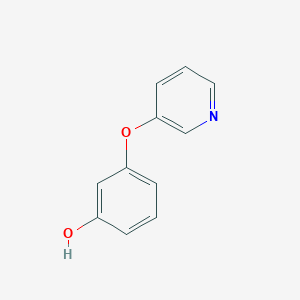

3-(Pyridin-3-yloxy)phenol

Description

Properties

IUPAC Name |

3-pyridin-3-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-3-1-4-10(7-9)14-11-5-2-6-12-8-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWXYGODQAUYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Beyond the Dalton: Characterization and Strategic Utility of 3-(Pyridin-3-yloxy)phenol in Medicinal Chemistry

Executive Summary

3-(Pyridin-3-yloxy)phenol (CAS: 57276-34-3) represents a privileged scaffold in modern medicinal chemistry, serving as a critical fragment in the design of kinase inhibitors and receptor modulators. While its nominal molecular weight is 187.19 g/mol , its value extends far beyond this scalar quantity. This diaryl ether motif offers a unique combination of conformational flexibility, hydrogen bond donor/acceptor capability, and metabolic stability that distinguishes it from its biaryl counterparts.

This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic methodologies, and analytical validation protocols for this compound, designed for researchers requiring high-fidelity data for drug development workflows.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5]

The molecular weight of 3-(Pyridin-3-yloxy)phenol is derived from its formula

Quantitative Data Summary

| Property | Value | Notes |

| IUPAC Name | 3-(Pyridin-3-yloxy)phenol | Meta-meta substituted diaryl ether |

| CAS Number | 57276-34-3 | Confirmed specific isomer |

| Molecular Formula | ||

| Monoisotopic Mass | 187.0633 Da | Critical for High-Res MS (HRMS) |

| Average Mol.[1][2][3][4][5][6][7] Weight | 187.19 g/mol | Standard stoichiometric calculations |

| cLogP | ~2.1 - 2.4 | Moderate lipophilicity; drug-like |

| H-Bond Donors | 1 (Phenolic -OH) | Critical for solvent interaction |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, Phenol O) | Pyridine N is the primary basic site |

Isotopic Mass Breakdown

For mass spectrometry validation, the "average" weight is insufficient. The monoisotopic mass must be used to identify the parent ion

-

Carbon (

): -

Hydrogen (

): -

Nitrogen (

): -

Oxygen (

): -

Total Exact Mass: 187.06336 Da

Synthetic Methodology: The Ullmann Ether Coupling

The synthesis of 3-(Pyridin-3-yloxy)phenol is non-trivial due to the deactivated nature of the 3-bromopyridine and the potential for polymerization if using resorcinol directly. The most robust "Senior Scientist" approach utilizes a copper-catalyzed Ullmann-type coupling.

Reaction Logic

We employ a Copper(I)-catalyzed C-O coupling strategy.

-

Substrates: 3-Bromopyridine (electrophile) and Resorcinol (nucleophile).

-

Challenge: Resorcinol has two hydroxyl groups. To prevent polymerization or bis-arylation, we use 3-methoxyphenol as a surrogate, followed by demethylation, OR use a large excess of resorcinol with controlled stoichiometry.

-

Preferred Route: Coupling 3-bromopyridine with 3-methoxyphenol, followed by

demethylation. This ensures regioselectivity and high purity.[8]

Synthesis Workflow Diagram

Detailed Protocol (Self-Validating)

Step 1: Ullmann Coupling

-

Charge: In a flame-dried Schlenk flask, combine 3-bromopyridine (1.0 eq), 3-methoxyphenol (1.2 eq), CuI (10 mol%), and N,N-dimethylglycine (20 mol%) as the ligand.

-

Base: Add Cesium Carbonate (

, 2.0 eq). The choice of cesium is critical for its solubility in dioxane and "cesium effect" in promoting coupling. -

Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Degas with

for 15 mins. -

Reaction: Heat to 110°C for 16-24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Validation: The disappearance of 3-bromopyridine and formation of a mass peak at m/z ~202 (

of methyl ether) confirms success.

-

Step 2: Demethylation

-

Cool: Dissolve the purified intermediate in anhydrous DCM and cool to -78°C.

-

Add: Dropwise addition of Boron Tribromide (

, 1 M in DCM, 3.0 eq). -

Warm: Allow to warm to Room Temperature (RT) over 4 hours.

-

Quench: Carefully quench with MeOH at 0°C (exothermic!).

-

Workup: Neutralize with

, extract with EtOAc. -

Purification: Flash chromatography (

, gradient MeOH in DCM) to yield the pure phenol.

Analytical Validation & Characterization

Trust in chemical identity relies on orthogonal analytical methods. For 3-(Pyridin-3-yloxy)phenol, the following spectral features are diagnostic.

Mass Spectrometry (ESI+)

-

Parent Ion: The pyridine nitrogen is readily protonated. Expect a strong base peak at m/z 188.07 (

). -

Adducts:

at m/z 210.05 may be observed. -

Fragmentation Pattern:

-

Loss of CO (-28 Da) is common for phenols.[2]

-

Cleavage of the ether bond may yield fragments characteristic of the pyridine ring (m/z ~78-79) or the phenol ring (m/z ~93-94).

-

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Proton Group | Approx.[3][4][9] Shift ( | Multiplicity | Diagnostic Feature |

| Phenol -OH | 9.60 - 9.80 | Singlet (broad) | Disappears with |

| Pyridine H-2 | 8.30 - 8.40 | Doublet/Singlet | Most deshielded; alpha to N and ether. |

| Pyridine H-6 | 8.20 - 8.30 | Doublet | Alpha to N. |

| Pyridine H-4 | 7.35 - 7.45 | Multiplet | |

| Pyridine H-5 | 7.30 - 7.40 | Multiplet | |

| Phenol Ar-H | 6.40 - 7.20 | Multiplets | Upfield relative to pyridine due to electron-rich nature. |

Note: The "3-yloxy" substitution pattern creates a distinct meta-meta coupling pattern. Look for the "roofing" effect in the pyridine protons indicative of the 3-substituted system.

Strategic Utility in Drug Discovery

Fragment-Based Drug Design (FBDD)

With a MW < 200, this molecule qualifies as a "fragment."

-

Ligand Efficiency (LE): High. The molecule provides two aromatic rings and a H-bond donor/acceptor pair with minimal "dead mass."

-

Vector: The ether oxygen introduces a bond angle of ~120°, distinct from the linear 180° of an alkyne or the ~150° of a direct biaryl bond. This allows the phenol ring to access hydrophobic pockets that are sterically occluded for biaryl analogs.

Signaling Pathway Interference

This scaffold is frequently employed to target kinases where the pyridine nitrogen interacts with the "hinge region" (mimicking the adenine of ATP) and the phenol moiety extends into the "back pocket" or solvent front.

References

-

PubChem Compound Summary. "3-(Pyridin-3-yloxy)phenol (CID 13417094)." National Center for Biotechnology Information. Accessed 2025. [Link]

- Zhang, S. et al. "Copper-Catalyzed Ullmann-Type Coupling of Aryl Halides with Phenols." Journal of Organic Chemistry, 2018. (General protocol reference for Ullmann ether synthesis).

- Bembenek, M.E. et al. "Fragment-Based Discovery of Kinase Inhibitors." Methods in Molecular Biology, 2012. (Contextual reference for scaffold utility).

Sources

- 1. kemix.com.au [kemix.com.au]

- 2. 2-(Pyridin-3-yloxy)phenol|High-Purity Reagent [benchchem.com]

- 3. 50536-58-8,5-Bromo-4-methyl-1H-indole-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Phenol(108-95-2) 1H NMR spectrum [chemicalbook.com]

- 5. 3-(Pyridin-3-yloxy)phenol | CymitQuimica [cymitquimica.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols [mdpi.com]

An In-depth Technical Guide to 3-(Pyridin-3-yloxy)phenol: Synthesis, Characterization, and Potential Applications

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridyl Aryl Ether Scaffold

In the landscape of modern medicinal chemistry and materials science, the diaryl ether linkage serves as a robust and versatile scaffold. When this core structure is further functionalized with a phenol and a pyridine ring, as in the case of 3-(Pyridin-3-yloxy)phenol , it gives rise to a molecule with significant potential for diverse applications, particularly in drug discovery. The IUPAC name for this compound is indeed 3-(pyridin-3-yloxy)phenol. The pyridine moiety, a common feature in numerous FDA-approved drugs, can enhance water solubility and offers a key site for hydrogen bonding, which is critical for molecular recognition at biological targets[1]. The phenolic hydroxyl group also provides a crucial hydrogen bond donor and acceptor, contributing to the molecule's ability to interact with protein active sites[2].

This technical guide provides a comprehensive overview of 3-(Pyridin-3-yloxy)phenol, from its proposed synthesis and detailed characterization to its potential as a valuable building block in the development of novel therapeutics. While this specific isomer is not extensively documented in publicly available literature, this guide will leverage established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource.

Table 1: Core Physicochemical Properties of 3-(Pyridin-3-yloxy)phenol

| Property | Value | Source/Method |

| IUPAC Name | 3-(Pyridin-3-yloxy)phenol | Nomenclature Convention |

| Molecular Formula | C₁₁H₉NO₂ | Calculated |

| Molecular Weight | 187.19 g/mol | Calculated |

| CAS Number | Not Assigned | - |

| Predicted XlogP | ~2.5 | In Silico Prediction |

| Predicted pKa | ~9.5 (Phenolic OH) | Analogy to Phenol |

Synthesis of 3-(Pyridin-3-yloxy)phenol: A Proposed Ullmann Condensation Approach

The formation of the diaryl ether bond is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation[3][4][5]. This venerable reaction has seen significant advancements, allowing for milder reaction conditions than the harsh protocols of the early 20th century[6]. The proposed synthesis of 3-(Pyridin-3-yloxy)phenol involves the coupling of a phenol with an aryl halide.

Causality of Experimental Choices

The choice of reactants for the Ullmann condensation is critical. In this proposed synthesis, we will react resorcinol (benzene-1,3-diol) with 3-bromopyridine .

-

Why Resorcinol? Resorcinol provides the 3-hydroxyphenyl moiety. While direct coupling with 3-bromophenol is an option, the use of resorcinol offers a readily available and cost-effective starting material. The second hydroxyl group can be managed through careful control of reaction stoichiometry or protected if necessary, although for this synthesis, we will leverage the higher reactivity of one hydroxyl group under basic conditions.

-

Why 3-Bromopyridine? Aryl bromides are often a good compromise between the high reactivity (and cost) of aryl iodides and the lower reactivity of aryl chlorides in Ullmann couplings[7]. 3-bromopyridine is commercially available and provides the necessary pyridin-3-yl component.

-

The Copper Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are highly effective catalysts for Ullmann condensations[8]. The use of a catalytic amount, rather than stoichiometric copper, is a hallmark of modern Ullmann reactions.

-

The Ligand: The addition of a ligand can significantly improve the efficiency and mildness of the reaction conditions. While many ligands have been explored, N,N'-dimethylglycine has been shown to be effective in promoting Ullmann couplings at lower temperatures[6].

-

The Base and Solvent: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is a common and effective choice. A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures[3][7].

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-(Pyridin-3-yloxy)phenol via Ullmann condensation.

Step-by-Step Experimental Protocol

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol (1.2 equivalents), 3-bromopyridine (1.0 equivalent), copper(I) iodide (0.1 equivalents), N,N'-dimethylglycine (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 3-bromopyridine.

-

Heating: Heat the reaction mixture to 130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to take 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 3-(Pyridin-3-yloxy)phenol.

Mechanistic Insights into the Ullmann Condensation

The mechanism of the Ullmann condensation is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates[4].

Caption: Simplified catalytic cycle of the Ullmann diaryl ether synthesis.

-

Formation of the Copper Phenoxide: The copper(I) catalyst reacts with the deprotonated phenol (phenoxide) to form a copper(I) phenoxide intermediate.

-

Oxidative Addition: The aryl halide (3-bromopyridine) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

-

Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the copper(III) intermediate, regenerating the copper(I) catalyst.

Predicted Spectroscopic Characterization

In the absence of experimental data for 3-(Pyridin-3-yloxy)phenol, we can predict its spectroscopic characteristics based on the known spectra of its constituent functional groups and related molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the phenol and pyridine rings.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Phenolic OH | ~9.5-10.0 | br s | - | Acidic proton, broad due to exchange. |

| Pyridine H2, H6 | ~8.4-8.6 | m | - | Protons adjacent to the nitrogen are deshielded. |

| Pyridine H4 | ~7.4-7.6 | m | - | - |

| Pyridine H5 | ~7.3-7.5 | m | - | - |

| Phenol Ring Protons | ~6.5-7.2 | m | - | Complex splitting pattern due to meta and para couplings. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| Phenol C-O | ~157-160 | Carbon attached to the phenolic oxygen. |

| Pyridine C-O | ~155-158 | Carbon attached to the ether oxygen. |

| Pyridine C2, C6 | ~145-150 | Carbons adjacent to the nitrogen. |

| Aromatic C-H | ~105-140 | Typical range for aromatic carbons. |

FTIR Spectroscopy

The infrared spectrum will confirm the presence of key functional groups.

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3200-3550 | O-H stretch (phenol) | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups[9]. |

| 3000-3100 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds. |

| 1580-1610 | Aromatic C=C stretch | Medium-Strong | Benzene and pyridine ring vibrations. |

| 1230-1270 | Asymmetric C-O-C stretch | Strong | Characteristic of diaryl ethers[10]. |

| 1020-1075 | Symmetric C-O-C stretch | Medium | Characteristic of diaryl ethers[10]. |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 187.06

-

Key Fragmentation Pathways:

-

Loss of CO, characteristic of phenols.

-

Cleavage of the ether bond to give fragments corresponding to the pyridinoxy and phenoxy moieties.

-

Potential Applications in Drug Discovery and Materials Science

The 3-(Pyridin-3-yloxy)phenol scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets.

-

Kinase Inhibition: Many kinase inhibitors incorporate a diaryl ether hinge-binding motif. The specific geometry and hydrogen bonding capabilities of 3-(Pyridin-3-yloxy)phenol make it an attractive starting point for the design of inhibitors for various kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial Agents: Both phenol and pyridine derivatives have been reported to possess antibacterial and antifungal properties[3][11]. The combination of these two pharmacophores in a single molecule could lead to synergistic or novel antimicrobial activities.

-

Neuropharmacology: The pyridine ring is a common feature in centrally acting drugs. The ability of the pyridyl nitrogen to engage in specific interactions with receptors in the central nervous system suggests that derivatives of 3-(Pyridin-3-yloxy)phenol could be explored for their potential in treating neurological disorders[10].

-

Materials Science: Diaryl ethers are often used in the synthesis of high-performance polymers due to their thermal stability and rigidity. The introduction of the polar pyridine and phenol groups could be used to tune the properties of such materials, for example, by enhancing their solubility or providing sites for further functionalization.

In Silico ADMET Profile

A preliminary in silico (computational) assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3-(Pyridin-3-yloxy)phenol suggests it has favorable drug-like characteristics[12][13][14]. Its predicted lipophilicity (XlogP ~2.5) is within the range for oral bioavailability, and the presence of hydrogen bond donors and acceptors suggests it has the potential for good solubility and permeability.

Conclusion

3-(Pyridin-3-yloxy)phenol represents a promising, albeit under-explored, molecular scaffold. This guide has outlined a robust and scientifically sound proposed synthesis via a modern Ullmann condensation. The predicted spectroscopic data provide a clear roadmap for the characterization of this molecule. The convergence of the phenol and pyridine moieties within a diaryl ether framework suggests a high potential for this compound and its derivatives in the fields of drug discovery and materials science. Further experimental validation of the synthesis and a thorough investigation of the biological activities of this compound are warranted and are expected to yield valuable insights for the scientific community.

References

-

Ullmann condensation. In Wikipedia; 2023. [Link]

-

Salgado-Zamora, H. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. J. Mex. Chem. Soc.2004 , 48 (2), 123-125. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Ullmann Condensation. SynArchive. [Link]

-

2-methoxydiphenyl ether. Organic Syntheses1932 , 12, 58. [Link]

-

Li, Y., Wang, C., Li, W., & Wang, L. (2012). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Science China Chemistry, 55(10), 2206-2210. [Link]

-

Monir, K., & Bag, P. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

-

Kling, A., & Knochel, P. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1163–1170. [Link]

-

Gnanadoss Samuelson, A. (2025). Copper Promoted Synthesis of Diaryl Ethers. ResearchGate. [Link]

-

Ullmann Reaction. BYJU'S. [Link]

-

Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

-

Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. [Link]

-

Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Expanding the potential of pyridine scaffold for targeted therapy of cancer: Biological activity, Molecular insights, and Structure-activity relationship. ResearchGate. [Link]

-

Göller, A. H., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

-

Abreo, M. A., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. PubMed. [Link]

-

Viewing a reaction path diagram. Cantera 3.2.0 documentation. [Link]

-

Asati, V., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

-

Ullmann coupling-An overview. OperaChem. [Link]

-

Garay Ruiz, D. (2022). UNWEAVING COMPLEX REACTIVITY: GRAPH-BASED TOOLS TO HANDLE CHEMICAL REACTION NETWORKS. TDX. [Link]

-

Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. American Chemical Society. [Link]

-

ADMET in silico modelling: Towards prediction paradise? ResearchGate. [Link]

-

FTIR spectra of standard compounds. ResearchGate. [Link]

-

DOT Language. Graphviz. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

-

Graphviz tutorial. YouTube. [Link]

-

Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Semantic Scholar. [Link]

-

In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. [Link]

-

FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universal Lab Blog. [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

Pyridine scaffold: its diverse biological actions. IJNRD. [Link]

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]

-

In Silico ADMET Prediction Service. CD ComputaBio. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Flowcharts Syntax. Mermaid Chart. [Link]

-

H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. American Chemical Society. [Link]

-

Flowchart Creation. Developer Documentation. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. Ullmann coupling-An overview - operachem [operachem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 10. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 14. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

Introduction: The Significance of 3-(Pyridin-3-yloxy)phenol and Yield Calculation

An In-depth Technical Guide to the Theoretical Yield Calculation of 3-(Pyridin-3-yloxy)phenol

3-(Pyridin-3-yloxy)phenol is a diaryl ether, a structural motif of considerable interest in medicinal chemistry and materials science. Diaryl ethers are found in a variety of biologically active natural products, including the antibiotic vancomycin.[1] The synthesis of these compounds, and specifically asymmetrically substituted diaryl ethers like 3-(Pyridin-3-yloxy)phenol, is a key challenge in organic synthesis. The pyridyl-phenol structure, in particular, is a versatile scaffold for the development of novel ligands for metal ion sensing and as building blocks for pharmaceuticals.[2]

For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of such molecules is paramount. A critical metric in this process is the theoretical yield , which represents the maximum possible mass of a product that can be formed from the given amounts of reactants in a chemical reaction.[3] The calculation of theoretical yield is fundamental for several reasons:

-

Process Optimization: It provides a benchmark against which the actual experimental yield can be compared, allowing for the optimization of reaction conditions to maximize product formation.

-

Economic Viability: In pharmaceutical manufacturing, where starting materials can be expensive, understanding the theoretical yield is crucial for assessing the economic feasibility of a synthetic route.[3]

-

Stoichiometric Control: It necessitates a thorough understanding of the reaction stoichiometry, ensuring that reactants are used in the correct proportions to avoid waste.

This guide provides a comprehensive overview of the synthesis of 3-(Pyridin-3-yloxy)phenol, with a detailed focus on the principles and practice of calculating its theoretical yield.

Synthetic Strategies for 3-(Pyridin-3-yloxy)phenol

The core of synthesizing 3-(Pyridin-3-yloxy)phenol lies in the formation of a C-O ether linkage between a pyridine and a phenol ring.[4] Several powerful methods in modern organic chemistry can achieve this, primarily through metal-catalyzed cross-coupling reactions.

| Reaction Type | Metal Catalyst | Typical Ligands | General Conditions | Advantages | Disadvantages |

| Ullmann Condensation | Copper (Cu) | Often none, or simple ligands like N,N-dimethylglycine, picolinic acid | High temperatures (100-220 °C), polar aprotic solvents (e.g., DMF, DMSO) | Cost-effective catalyst, historically significant | Harsh reaction conditions, often requires stoichiometric amounts of copper, limited substrate scope |

| Buchwald-Hartwig Etherification | Palladium (Pd) | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Milder temperatures (RT - 100 °C), various organic solvents (e.g., toluene, dioxane) | High functional group tolerance, broad substrate scope, generally high yields | High cost of palladium and specialized ligands, sensitivity to air and moisture |

The Ullmann condensation, being a classic and cost-effective method, is a common choice for the synthesis of diaryl ethers.[5][6] Modern variations of the Ullmann reaction have been developed with improved conditions, such as the use of ligands to facilitate the reaction at lower temperatures.[7][8][9] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been adapted for C-O bond formation and offers a milder alternative with a broader substrate scope.[10][11]

For the purpose of this guide, we will focus on the Ullmann condensation as the synthetic route to 3-(Pyridin-3-yloxy)phenol, as it provides a clear and fundamental example for theoretical yield calculations.

Ullmann Condensation: Mechanism and Stoichiometry

The Ullmann condensation for the synthesis of 3-(Pyridin-3-yloxy)phenol typically involves the reaction of a halopyridine (e.g., 3-bromopyridine) with a phenol (e.g., resorcinol or 1,3-dihydroxybenzene), catalyzed by a copper species.[12]

The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[5]

The balanced chemical equation for the synthesis of 3-(Pyridin-3-yloxy)phenol from 3-bromopyridine and resorcinol is:

C₅H₄BrN + C₆H₆O₂ → C₁₁H₉NO₂ + HBr

This equation shows a 1:1 stoichiometric ratio between the reactants, 3-bromopyridine and resorcinol.

Catalytic Cycle of the Ullmann Condensation

Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

Theoretical Yield Calculation: A Step-by-Step Guide

The calculation of the theoretical yield is a systematic process based on the stoichiometry of the balanced chemical equation.[13][14]

Step 1: Determine the Molar Masses of Reactants and Product

-

3-Bromopyridine (C₅H₄BrN): 157.99 g/mol

-

Resorcinol (C₆H₆O₂): 110.11 g/mol

-

3-(Pyridin-3-yloxy)phenol (C₁₁H₉NO₂): 187.19 g/mol [4]

Step 2: Identify the Limiting Reagent

The limiting reagent is the reactant that is completely consumed first in a chemical reaction, and it determines the maximum amount of product that can be formed.[13] To find the limiting reagent, you must know the actual masses of the reactants used in the experiment.

Let's assume an experimental setup with the following starting materials:

-

Mass of 3-bromopyridine = 5.00 g

-

Mass of resorcinol = 4.00 g

First, calculate the number of moles of each reactant:

-

Moles of 3-bromopyridine: 5.00 g / 157.99 g/mol = 0.0316 mol

-

Moles of Resorcinol: 4.00 g / 110.11 g/mol = 0.0363 mol

Since the stoichiometric ratio between 3-bromopyridine and resorcinol is 1:1, the reactant with the fewer number of moles is the limiting reagent. In this case, 3-bromopyridine is the limiting reagent.

Step 3: Calculate the Theoretical Yield

The theoretical yield is calculated based on the number of moles of the limiting reagent.[14]

-

Moles of product (3-(Pyridin-3-yloxy)phenol)) formed: Since the stoichiometry is 1:1, the moles of product formed will be equal to the moles of the limiting reagent. Moles of product = 0.0316 mol

-

Theoretical yield in grams: Multiply the moles of the product by its molar mass. Theoretical Yield = 0.0316 mol * 187.19 g/mol = 5.92 g

Therefore, the maximum amount of 3-(Pyridin-3-yloxy)phenol that can be produced from 5.00 g of 3-bromopyridine and 4.00 g of resorcinol is 5.92 grams.

Step 4: Calculate the Percent Yield

The percent yield is the ratio of the actual yield (the amount of product obtained from the experiment) to the theoretical yield, expressed as a percentage.[3]

Percent Yield = (Actual Yield / Theoretical Yield) x 100%

If, for example, the actual yield of 3-(Pyridin-3-yloxy)phenol obtained after purification was 4.50 g, the percent yield would be:

Percent Yield = (4.50 g / 5.92 g) x 100% = 76.0%

Experimental Protocol: Synthesis of 3-(Pyridin-3-yloxy)phenol via Ullmann Condensation

This protocol is a representative example and should be performed with appropriate safety precautions in a laboratory setting.

Materials:

-

3-Bromopyridine

-

Resorcinol

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add resorcinol (1.1 equivalents), cesium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Add 3-bromopyridine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to obtain pure 3-(Pyridin-3-yloxy)phenol.

-

Determine the actual yield by weighing the purified product.

Workflow for Synthesis and Yield Calculation

Caption: Workflow from preparation to final yield calculation.

Factors Influencing Actual Yield

The actual yield of a reaction is almost always lower than the theoretical yield.[3] Understanding the factors that contribute to this difference is key to process optimization.[15]

-

Incomplete Reactions: The reaction may not go to completion, leaving some of the limiting reagent unreacted.

-

Side Reactions: Undesirable side reactions can consume reactants and produce byproducts, reducing the amount of the desired product formed. In the Ullmann condensation, for example, homocoupling of the aryl halide can occur.

-

Purification Losses: Product is inevitably lost during work-up and purification steps such as extractions, filtrations, and column chromatography.

-

Purity of Reagents: The presence of impurities in the starting materials can interfere with the reaction and reduce the yield.[15]

-

Reaction Conditions: Factors such as temperature, pressure, and reaction time can significantly impact the yield.[15] For instance, temperatures that are too high can lead to decomposition of the product.

-

Human Error: Spills, inaccurate measurements, and other experimental errors can lead to a lower actual yield.[15]

Characterization of 3-(Pyridin-3-yloxy)phenol

After synthesis and purification, the identity and purity of the product must be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the phenolic -OH group and the C-O-C ether linkage.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

Conclusion

The calculation of the theoretical yield is a cornerstone of synthetic chemistry, providing a vital benchmark for the efficiency and viability of a chemical process. For a molecule like 3-(Pyridin-3-yloxy)phenol, which holds potential in pharmaceutical and materials science, understanding its synthesis and yield is of paramount importance. By mastering the principles of stoichiometry and being cognizant of the factors that influence the actual yield, researchers can optimize synthetic routes, conserve valuable resources, and accelerate the development of new chemical entities.

References

- Bouey, E., et al. (2010). Synthesis of 3-(p-tolyloxy)phenol and its use in the creation of polysubstituted imidazolone derivatives.

- ChemicalBook. (n.d.). 3-(3-pyridinyl)Phenol synthesis.

- National Center for Biotechnology Information. (n.d.). 3-(Pyridin-4-ylmethoxy)phenol. PubChem.

- Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.

- Benchchem. (n.d.). 2-(Pyridin-3-yloxy)phenol | High-Purity Reagent.

- ResearchGate. (n.d.). 3-[(E)-(Pyridin-3-ylimino)methyl]phenol.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- Organic Chemistry Portal. (n.d.).

- Chemistry LibreTexts. (2020). 12.9: Theoretical Yield and Percent Yield.

- Wikipedia. (n.d.).

- Quora. (n.d.). What factors can affect the maximum theoretical and practical yields in chemical reactions?

- Journal of Synthetic Chemistry. (2024).

- ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.

- The Organic Chemistry Tutor. (2020, July 4). How To Calculate Theoretical Yield and Percent Yield [Video]. YouTube.

- Chemistry LibreTexts. (2023).

- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- IntechOpen. (2024).

- Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols.

- Organic Letters. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.

- Scribd. (n.d.). Theoretical Yield and Percent Yield Guide.

- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

- Organic Syntheses. (2024).

- SciELO México. (n.d.).

- PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

- PMC. (n.d.).

- MDPI. (n.d.).

- ResearchGate. (2025). Synthesis, characterization and biological activity of phenol-2,6- pyridinediamide complexes with Fe(III) and Mo(VI).

- ResearchGate. (2025). Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles | Request PDF.

- The Cynical Scientist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

- Biosciences Biotechnology Research Asia. (n.d.). Purification and Structural Characterization of an Antimicrobial Compound, Lipoxazolidinone a Produced by a Lactobacillus Apis YMP3.

- SciRP.org. (n.d.). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties.

- PMC. (n.d.). 3-[(E)-(Pyridin-3-ylimino)methyl]phenol.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Research Portal [laro.lanl.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. quora.com [quora.com]

Methodological & Application

Application Note: Suzuki-Miyaura Protocol for 3-(Pyridin-3-yl)phenol

This Application Note provides a rigorous technical guide for the synthesis of 3-(Pyridin-3-yl)phenol via the Suzuki-Miyaura cross-coupling protocol.

Scientific Disambiguation (Critical): The topic provided was "3-(Pyridin-3-yloxy )phenol". In IUPAC nomenclature, the suffix "-yloxy" denotes an ether linkage (C-O-C). However, the Suzuki-Miyaura coupling is mechanistically defined as a Carbon-Carbon (C-C) bond-forming reaction.

-

If your target is the Biaryl (C-C): 3-(Pyridin-3-yl)phenol.[1] This is the correct product of a Suzuki coupling. This guide focuses on this synthesis.

-

If your target is the Ether (C-O): 3-(Pyridin-3-yloxy)phenol.[1] This requires Chan-Lam or Buchwald-Hartwig coupling, not Suzuki. (See Alternative Routes in Section 5).

Executive Summary

The synthesis of 3-(Pyridin-3-yl)phenol is a critical step in medicinal chemistry, often serving as a scaffold for compounds targeting neurological receptors (e.g., mGluR) or kinases. The Suzuki-Miyaura protocol offers a convergent, modular approach superior to traditional nucleophilic aromatic substitutions due to its tolerance of the free hydroxyl group (under optimized conditions) and mild reaction parameters.

This protocol details the cross-coupling of 3-bromophenol and 3-pyridylboronic acid . While the free phenol can poison Pd catalysts via coordination, this protocol utilizes a biphasic solvent system and specific base selection to maintain catalytic turnover without requiring protection/deprotection steps.

Reaction Mechanism & Logic

The Suzuki cycle relies on the interplay between the palladium catalyst, the boronic acid, and the base.[2]

The Catalytic Cycle

-

Oxidative Addition: The Pd(0) species inserts into the C-Br bond of 3-bromophenol. This is often the rate-determining step (RDS) for electron-rich aryl halides, but facilitated here by the electron-withdrawing nature of the phenol ring (inductive effect).

-

Base Activation: The boronic acid (3-pyridylboronic acid) is relatively unreactive. The base (Na₂CO₃) converts it into a reactive organoborate species [Ar-B(OH)₃]⁻, which is more nucleophilic.

-

Transmetallation: The activated pyridyl group transfers from Boron to Palladium.

-

Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).

Pathway Visualization

Caption: Catalytic cycle for the Suzuki coupling of 3-bromophenol and 3-pyridylboronic acid.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 3-Bromophenol | 173.01 | 1.0 | 500 mg (2.89 mmol) | Electrophile |

| 3-Pyridylboronic acid | 122.92 | 1.3 | 462 mg (3.76 mmol) | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 816.64 | 0.05 | 118 mg (0.14 mmol) | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 919 mg (8.67 mmol) | Base |

| DME (Dimethoxyethane) | Solvent | - | 10 mL | Solvent (Organic) |

| Water (degassed) | Solvent | - | 5 mL | Solvent (Aqueous) |

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

-

Action: Flame-dry a 25 mL microwave vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Rationale: Palladium(0) species are sensitive to oxidation. Oxygen can cause homocoupling of the boronic acid (Glaser coupling) or deactivate the catalyst.

Step 2: Reagent Loading

-

Action: Add 3-Bromophenol (500 mg), 3-Pyridylboronic acid (462 mg), and Pd(dppf)Cl₂ (118 mg) to the vial.

-

Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate ferrocene ligand prevents rapid catalyst decomposition and tolerates the free phenol functionality better than monodentate phosphines.

Step 3: Solvent & Base Addition [3]

-

Action: Dissolve Na₂CO₃ in the water (5 mL) separately. Add the DME (10 mL) to the reaction vessel, followed by the aqueous carbonate solution.

-

Action: Sparge the biphasic mixture with Argon for 5–10 minutes.

-

Rationale: Degassing is crucial. The biphasic system (DME/H₂O) ensures the inorganic base dissolves while the organics remain in the DME, facilitating phase-transfer catalysis.

Step 4: Reaction

-

Method A (Microwave - Recommended): Seal the vial. Heat to 120°C for 20–30 minutes .

-

Method B (Thermal Reflux): Attach a reflux condenser. Heat to 85–90°C (reflux) for 12–16 hours .

-

Monitoring: Monitor via TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of 3-bromophenol (Rf ~0.6) and the appearance of the more polar product (Rf ~0.3).

Step 5: Work-up

-

Action: Cool the mixture to room temperature. Filter through a pad of Celite to remove Palladium black precipitates. Wash the pad with Ethyl Acetate (EtOAc).

-

Extraction: Dilute the filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL).

-

pH Adjustment (Critical): The product is amphoteric (pyridine N and phenol OH). Ensure the aqueous layer pH is near neutral (~7–8) during extraction to prevent trapping the product as a phenolate salt (high pH) or pyridinium salt (low pH).

-

Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

Step 6: Purification

-

Action: Purify via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of Hexane:Ethyl Acetate (from 9:1 to 1:1). The pyridine ring makes the product stickier on silica; adding 1% Triethylamine (TEA) to the eluent can reduce tailing.

-

Yield: Expected yield is 70–85% (approx. 350–420 mg).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst poisoning by Phenol | Switch to Pd(OAc)₂ / SPhos . SPhos is highly active and bulky, protecting the Pd center. |

| Protodeboronation | Unstable Boronic Acid | Use 3-Pyridyltrifluoroborate salt instead of boronic acid. It is more stable to hydrolysis. |

| Homocoupling | Oxygen presence | Increase degassing time; ensure Argon flow is continuous. |

| Product Loss | pH issues during workup | The pyridine moiety is basic. If the workup is too acidic, product stays in water. Keep pH > 6. |

Alternative Routes (The "Yloxy" Distinction)

If the target is strictly 3-(Pyridin-3-yloxy)phenol (the Ether), the Suzuki protocol above will not work . You must use a C-O bond forming protocol.

Chan-Lam Coupling (For Ether Synthesis):

-

Reagents: 3-Hydroxypyridine + 3-Hydroxyphenylboronic acid (or vice versa).

-

Catalyst: Cu(OAc)₂ (Copper Acetate).[4]

-

Oxidant: O₂ (Atmospheric).[4]

-

Base: Pyridine or TEA.

-

Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle.

Caption: Decision tree for selecting the correct coupling protocol based on the structural linkage.

References

-

Chan-Lam Coupling Overview: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols.[4] National Institutes of Health (NIH). Available at: [Link]

-

General Suzuki Mechanism: The Suzuki Reaction.[2][5] Myers Group, Harvard University. Available at: [Link]

-

Oxygen Insertion in Suzuki (Niche): Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners. ACS Catalysis. Available at: [Link]

Sources

- 1. 3-(3-pyridinyl)Phenol synthesis - chemicalbook [chemicalbook.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Purification of 3-(Pyridin-3-yloxy)phenol by column chromatography

[1]

Abstract & Introduction

The purification of 3-(Pyridin-3-yloxy)phenol presents a classic challenge in organic chemistry: the separation of an amphoteric molecule containing both a basic pyridine nitrogen (

Standard silica gel chromatography often results in significant band broadening ("tailing") due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the stationary phase. Furthermore, the phenolic moiety introduces hydrogen-bonding capabilities that can lead to co-elution with polar impurities.

This guide provides a definitive, multi-stage purification strategy. We move beyond simple "solvent recipes" to explore the mechanistic interactions between the analyte and the stationary phase, ensuring high recovery (>90%) and purity (>98%) suitable for downstream biological assays or SAR studies.

Physicochemical Analysis & Separation Strategy

Before attempting chromatography, one must understand the ionization state of the molecule to select the correct stationary phase and modifiers.

| Feature | Chemical Property | Chromatographic Consequence | Mitigation Strategy |

| Pyridine Ring | Basic Nitrogen (Lone pair donor) | Strong interaction with acidic Silanols (Si-OH) | Use polar modifier (MeOH) or amine-functionalized silica.[1] |

| Phenol Ring | Weakly Acidic Proton ( | H-bonding donor/acceptor | Avoid strong bases (TEA) that may deprotonate phenol to phenoxide (sticking).[1] |

| Ether Linkage | Rotational freedom | Moderate polarity, soluble in DCM/EtOAc | Standard Normal Phase solvents are effective.[1] |

The "Modifier Dilemma"

-

Adding Base (Triethylamine - TEA): Usually effectively masks silanols for pyridines.[1] However, with a phenol present, TEA can deprotonate the hydroxyl group, forming a charged phenoxide species that adheres irreversibly to silica or smears across the column.

-

Adding Acid (Acetic Acid): Suppresses phenol ionization but protonates the pyridine nitrogen, creating a pyridinium salt that will not elute on normal phase silica.

The Solution: Use Neutral Conditions with a high-strength solvent system (DCM/MeOH) on High-Performance Spherical Silica (to minimize metal content and acidity), or utilize Reverse Phase (C18) where ionization control is straightforward via pH buffering.

Pre-Purification: The Acid-Base "Switch" Workup[1]

Crucial Step: Do not load the crude reaction mixture directly onto a column. The amphoteric nature allows for a powerful chemical purification step that removes non-basic and non-acidic impurities (e.g., starting halides, neutral side products).

Protocol 1: Chemical Enrichment (The "Switch")

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

-

Acid Extraction: Extract the organic layer 3x with 1.0 M HCl .

-

Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.

-

Basification: Carefully adjust the aqueous phase to pH 7-8 using saturated

or-

Critical: Do not overshoot to pH > 11, or the phenol will deprotonate and become water-soluble. Target the isoelectric point where the molecule is neutral.

-

-

Re-Extraction: Extract the now cloudy aqueous phase 3x with DCM or EtOAc .

-

Drying: Dry over

, filter, and concentrate.

Result: A significantly cleaner crude material that may only require a short filtration column rather than a difficult separation.

Chromatographic Protocols

Method A: Normal Phase Flash Chromatography (Standard)

Use this method for gram-scale purification of the enriched crude.[1]

-

Stationary Phase: Spherical Silica Gel (20–40 µm), 60 Å pore size.

-

Column Loading: Dry load on Celite or Silica (recommended due to solubility limits).

-

Mobile Phase A: Dichloromethane (DCM)

-

Mobile Phase B: Methanol (MeOH) containing no additives (or max 0.1%

if tailing persists).

Gradient Profile:

| CV (Column Volumes) | % Mobile Phase B (MeOH) | Phase Description |

| 0–2 | 0% | Equilibrate / Elute non-polar debris |

| 2–5 | 0% | Initial ramp |

| 5–15 | 2% | Product Elution Window |

| 15–20 | 5% | Wash out polar impurities |

Technique Note: The product typically elutes between 3–6% MeOH in DCM. If using Hexane/EtOAc, the gradient usually requires 40–70% EtOAc due to the polarity of the pyridine/phenol combo.

Method B: Reverse Phase (C18) Chromatography (High Purity)

Use this method for final polishing (drug discovery grade, >99% purity) or if the Normal Phase separation failed due to tailing.

-

Stationary Phase: C18-bonded silica.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (keeps phenol neutral, pyridine charged but solvated).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Note: While acidic conditions protonate the pyridine, in Reverse Phase, the charged species elutes faster (less hydrophobic retention). This gives a sharp peak shape, unlike in Normal Phase where charge causes sticking.

Visualization of Workflow

The following diagram illustrates the logical flow from crude reaction mixture to pure isolate, highlighting the critical decision points.

Caption: Workflow logic for purifying amphoteric pyridine-phenol derivatives, minimizing silica interaction risks.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Broad/Streaking Peak | Pyridine interaction with silanols.[1] | Switch to Method B (C18) or pre-wash silica column with 1% TEA in Hexane, then run neutral gradient. |

| Product stuck at baseline | Phenol deprotonated (if base used) or Pyridine protonated (if acid used).[1] | Ensure mobile phase is neutral . If using DCM/MeOH, increase MeOH to 10-15% or switch to EtOAc/MeOH.[1] |

| Co-elution with impurities | Polarity match. | Change selectivity: Switch from DCM/MeOH to Toluene/Acetone (4:1) . Toluene interacts uniquely with the aromatic pi-systems.[1] |

References

-

Synthesis of Pyridine-Phenolic Ligands: Collis, G. E., et al. "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors."[7][8] Arkivoc, 2022, iv, 205-218.[7]

-

Chromatography of Phenolic Compounds: "Separation Methods of Phenolic Compounds from Plant Extract." Molecules, 2024.[2]

-

General Protocol for Pyridine Derivatives: "Purification of 3-(pyridin-3-yl)phenol via Hexane:Ethyl Acetate." ChemicalBook Application Note.

-

Amphoteric Purification Strategies: "Trouble with Column Chromatography of phenolic compounds." Chemistry Community Discussion, 2024.

Sources

- 1. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(3-pyridinyl)Phenol synthesis - chemicalbook [chemicalbook.com]

- 4. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [laro.lanl.gov]

Application Notes and Protocols for In Vitro Evaluation of 3-(Pyridin-3-yloxy)phenol

Introduction: Unveiling the Therapeutic Potential of 3-(Pyridin-3-yloxy)phenol

3-(Pyridin-3-yloxy)phenol belongs to the diverse class of pyridine derivatives, which are integral scaffolds in numerous biologically active compounds.[1] The presence of both a pyridine and a phenol moiety suggests a potential for a wide range of pharmacological activities, including but not limited to anticancer, antibacterial, and anti-inflammatory effects.[1][2][3][4] Phenolic compounds are well-known for their antioxidant properties and their ability to interact with various biological targets.[5][6] Furthermore, molecules containing a (pyridin-3-yl)phenyl group have been identified as inhibitors of enzymes with significant therapeutic relevance, such as monoamine oxidase A (MAO-A) and Indoleamine 2,3-dioxygenase 1 (IDO1).[7][8]

IDO1, in particular, is a key enzyme in the kynurenine pathway of tryptophan metabolism and represents a critical target in cancer immunotherapy due to its role in mediating tumor immune escape.[7][9] The structural characteristics of 3-(Pyridin-3-yloxy)phenol make it a compelling candidate for investigation as an IDO1 inhibitor.

These application notes provide a comprehensive guide for the in vitro evaluation of 3-(Pyridin-3-yloxy)phenol, with a primary focus on its potential as an IDO1 inhibitor. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data. We will begin with foundational assays to determine the compound's intrinsic properties and then proceed to specific enzymatic and cell-based assays to elucidate its biological activity.

Part 1: Foundational Characterization

Prior to biological evaluation, it is crucial to determine the fundamental physicochemical properties of 3-(Pyridin-3-yloxy)phenol to ensure accurate and reproducible assay results.

Solubility and Stability Assessment

Rationale: The solubility and stability of a test compound in assay buffers are critical for obtaining accurate concentration-response curves. Poor solubility can lead to an underestimation of potency, while instability can result in variable results.[10] Phenolic compounds can be prone to oxidation, which may be influenced by light and air exposure.[11]

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

-

Prepare a stock solution of 3-(Pyridin-3-yloxy)phenol in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Add an excess of the compound from the stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to form a saturated solution.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Protocol: Stability Assessment

-

Prepare solutions of 3-(Pyridin-3-yloxy)phenol in the relevant assay buffers at the highest intended test concentration.

-

Incubate the solutions under the same conditions as the planned assays (e.g., temperature, light exposure, duration).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the parent compound by HPLC to determine the extent of degradation.

Data Interpretation:

| Parameter | Method | Desired Outcome |

| Aqueous Solubility | Shake-Flask with HPLC | Determine the maximum soluble concentration in assay buffers. |

| Stability | HPLC analysis over time | >90% of the compound remaining at the end of the assay duration. |

Part 2: Primary Target-Based Assay - IDO1 Enzymatic Inhibition

Rationale: To directly assess the inhibitory potential of 3-(Pyridin-3-yloxy)phenol on IDO1 activity, a cell-free enzymatic assay is the primary approach. This assay measures the conversion of the substrate, L-tryptophan, to N-formylkynurenine, which is then converted to kynurenine. The concentration of kynurenine can be quantified spectrophotometrically.

Signaling Pathway

Caption: IDO1 enzymatic pathway and point of inhibition.

Experimental Workflow

Caption: Workflow for the IDO1 enzymatic inhibition assay.

Detailed Protocol: IDO1 Enzymatic Inhibition Assay

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan

-

L-Ascorbic acid

-

Methylene blue

-

Catalase

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

3-(Pyridin-3-yloxy)phenol

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a complete reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 200 U/mL catalase.

-

Prepare a 400 µM L-tryptophan solution in the reaction buffer.

-

Prepare a working solution of recombinant IDO1 in the reaction buffer. The final concentration should be determined empirically to yield a robust signal.

-

Prepare a 30% (w/v) TCA solution.

-

Prepare Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid).

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 3-(Pyridin-3-yloxy)phenol in DMSO.

-

Perform serial dilutions of the stock solution in the reaction buffer to obtain a range of test concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO only).

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add 50 µL of the serially diluted compound or vehicle control.

-

Add 50 µL of the IDO1 enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of the L-tryptophan solution to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 30% TCA.

-

Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.

-

-

Detection:

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent to each well.

-

Incubate at room temperature for 10 minutes to allow color development.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of 3-(Pyridin-3-yloxy)phenol using the following formula: % Inhibition = 100 * (1 - (Absorbance_compound - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank))

-

Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

| Parameter | Description |

| IC₅₀ | The concentration of an inhibitor where the response is reduced by half. |

Part 3: Cell-Based Assays

Rationale: Cell-based assays are essential to confirm the activity of 3-(Pyridin-3-yloxy)phenol in a more physiologically relevant context. These assays account for factors such as cell permeability and metabolism.

Cell-Based IDO1 Inhibition Assay

This assay measures the inhibition of IDO1 activity in cells where its expression has been induced.[9]

Protocol:

-

Cell Culture and IDO1 Induction:

-

Culture a suitable cell line (e.g., HeLa or A549) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ, e.g., 50 ng/mL) for 24-48 hours.

-

-

Compound Treatment:

-

Remove the IFN-γ containing media and replace it with fresh media containing serial dilutions of 3-(Pyridin-3-yloxy)phenol. Include a vehicle control.

-

Incubate for the desired duration (e.g., 24 hours).

-

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant using the same TCA and Ehrlich's reagent method described in the enzymatic assay.

-

Data Analysis:

Calculate the IC₅₀ value as described for the enzymatic assay.

Cytotoxicity Assay

Rationale: It is crucial to determine if the observed inhibition of IDO1 is due to a specific interaction with the enzyme or a general cytotoxic effect of the compound.

Protocol (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 3-(Pyridin-3-yloxy)phenol for the same duration as the cell-based IDO1 assay.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Measure the absorbance at a wavelength between 540 and 570 nm.

Data Analysis:

Calculate the CC₅₀ (50% cytotoxic concentration) value by plotting cell viability against the logarithm of the compound concentration. A CC₅₀ value significantly higher than the IDO1 IC₅₀ suggests that the observed IDO1 inhibition is not due to general cytotoxicity.

Part 4: Secondary Assay - Antioxidant Activity

Rationale: Phenolic compounds are known for their antioxidant properties.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess the free radical scavenging activity of a compound.[12]

Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add serial dilutions of 3-(Pyridin-3-yloxy)phenol.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

Data Analysis:

Calculate the percentage of radical scavenging activity and determine the EC₅₀ (50% effective concentration) value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 3-(Pyridin-3-yloxy)phenol. By systematically evaluating its physicochemical properties, primary target engagement, cellular activity, and potential off-target effects, researchers can build a comprehensive profile of this compound and determine its potential for further development as a therapeutic agent.

References

-

National Center for Biotechnology Information (2024). 3-(Pyridin-4-ylmethoxy)phenol. PubChem Compound Summary. Available at: [Link]

-

Taylor & Francis Online (2021). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Available at: [Link]

-

National Center for Biotechnology Information (2024). 3-[(E)-(Pyridin-3-ylimino)methyl]phenol. PubChem Compound Summary. Available at: [Link]

-

PubMed (2007). Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility. Available at: [Link]

-

National Center for Biotechnology Information (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]

-

Future Science (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Available at: [Link]

-

National Center for Biotechnology Information (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Available at: [Link]

-

National Center for Biotechnology Information (2024). Multi-Photon-Sensitive Chromophore for the Photorelease of Biologically Active Phenols. PubChem Compound Summary. Available at: [Link]

-

ResearchGate (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Available at: [Link]

-

Frontiers (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

-

ResearchGate (2020). Virtual screening procedures and activity assays for IDO1 in vitro. Available at: [Link]

-

MDPI (2021). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. Available at: [Link]

-

National Center for Biotechnology Information (2020). Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity. Available at: [Link]

-

ResearchGate (2016). Studies on the solubility of phenolic compounds. Available at: [Link]

-

National Center for Biotechnology Information (2021). The Phytochemical Screening, Total Phenolic Contents and Antioxidant Activities in Vitro of White Oyster Mushroom (Pleurotus Ostreatus) Preparations. Available at: [Link]

-

ACS Publications (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Available at: [Link]

-

MDPI (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]

-

Frontiers (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Available at: [Link]

-

National Center for Biotechnology Information (2024). 3-(Pyridin-2-yl)phenol. PubChem Compound Summary. Available at: [Link]

-

National Center for Biotechnology Information (2024). Phenol. PubChem Compound Summary. Available at: [Link]

Sources

- 1. 3-(Pyridin-4-ylmethoxy)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 4. Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Phytochemical Screening, Total Phenolic Contents and Antioxidant Activities in Vitro of White Oyster Mushroom (Pleurotus Ostreatus) Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Improving the purity of 3-(Pyridin-3-yloxy)phenol

This guide outlines a technical troubleshooting and purification framework for 3-(Pyridin-3-yloxy)phenol (CAS: 98061-22-4). It is designed for researchers encountering purity bottlenecks in Ullmann coupling or nucleophilic aromatic substitution workflows.

Core Technical Analysis

The purification of 3-(Pyridin-3-yloxy)phenol is governed by its amphoteric nature .[1] The molecule contains two distinct ionizable functional groups that allow for "pH-Switchable" solubility:

-

Pyridine Nitrogen (Basic, pKa ~5.2): Protonates at low pH (< 3), rendering the molecule cationic and water-soluble.

-

Phenolic Hydroxyl (Acidic, pKa ~9.8): Deprotonates at high pH (> 11), rendering the molecule anionic and water-soluble.

-

Zwitterionic/Neutral Zone (pH 6–8): The molecule exists primarily as a neutral species, exhibiting maximum solubility in organic solvents (EtOAc, DCM) and minimum solubility in water.

By manipulating these states, you can selectively isolate the target from non-amphoteric impurities like bis-ethers (neutral at high pH) and resorcinol (highly water-soluble).

Part 1: Troubleshooting Guide

| Symptom | Probable Cause | Technical Solution |

| Persistent "Bis-Ether" Impurity | Over-reaction of resorcinol. The byproduct 1,3-bis(pyridin-3-yloxy)benzene lacks an acidic proton. | Execute pH 12 Extraction. At pH 12, the product is an anion (water-soluble), while the bis-ether is neutral (organic-soluble). Wash the aqueous phase with EtOAc to remove the bis-ether. |

| Pink/Red Coloration | Oxidation of the phenol moiety to quinones or metal-complex formation. | Degas & Chelate. Add 5% ascorbic acid to the final recrystallization solvent. If Pd/Cu catalyzed, wash the organic phase with 5% aqueous cysteine or EDTA (pH 7). |

| Low Yield after Acid/Base Extraction | Incorrect pH targeting during isolation. | Target pH 7.0 ± 0.5. The isoelectric point is near neutral. If you neutralize to pH 4-5 (still cationic) or pH 9-10 (partially anionic), significant product remains in the aqueous phase. |

| Resorcinol Contamination | High water solubility of resorcinol makes it drag into aqueous phases. | Brine/Water Wash at Neutral pH. Before acid extraction, wash the initial organic layer 3x with water. Resorcinol partitions heavily into water, while the neutral product stays in organic. |

Part 2: The "Amphoteric Switch" Purification Protocol

This protocol is the most effective method for reaching >98% purity without column chromatography. It exploits the specific pKa differences between the product and its common impurities.

Phase 1: Solubilization & Bulk Wash

-

Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Water Wash: Wash the organic phase 3 times with deionized water.

Phase 2: Cationic Selection (Acid Extraction)

-

Extract the EtOAc layer twice with 1M HCl (pH ~1-2) .

Phase 3: Anionic Selection (The "Bis-Ether" Cut)

-

Take the acidic Aqueous Phase and slowly adjust to pH > 12 using 6M NaOH (cool in an ice bath).

-

Organic Wash: Wash the basic aqueous phase with fresh EtOAc (2x).

-

Action: The Bis-ether partitions into the EtOAc. Discard the EtOAc.

-

Phase 4: Neutral Isolation

-

Acidify the aqueous phase carefully with 1M HCl to pH 7.0–7.5 .

-

Extract with EtOAc (3x). Dry over

, filter, and concentrate. -

Final Polish: Recrystallize from Toluene or MeOH/Water if necessary.

Part 3: Visualization of Purification Logic

The following flowchart illustrates the decision logic for the "Amphoteric Switch" protocol.

Figure 1: Selective fractionation workflow exploiting the amphoteric properties of 3-(Pyridin-3-yloxy)phenol.

Part 4: Quantitative Solubility & Property Data

| Parameter | Value / Behavior | Relevance to Purification |

| Molecular Weight | 187.19 g/mol | Useful for stoichiometry calculations. |

| pKa (Pyridine N) | ~5.2 (Conjugate Acid) | Below pH 3, molecule is >99% protonated (Water Soluble). |

| pKa (Phenol OH) | ~9.8 | Above pH 11, molecule is >90% deprotonated (Water Soluble). |

| Toluene Solubility | Moderate (Hot), Low (Cold) | Excellent solvent for recrystallization to remove non-polar tars. |

| Water Solubility | pH Dependent | High at pH < 3 and pH > 11. Very low at pH 7. |

| Bis-Ether Behavior | Neutral at all pH > 3 | Remains in organic phase during alkaline (pH 12) wash. |

References

-

BenchChem. 2-(Pyridin-3-yloxy)phenol High-Purity Reagent Properties. Retrieved from

-

Collis, G. E., et al. (2022).[1] Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(iv), 205-218.[1] Retrieved from

-

Williams, R. pKa Data Compilation (Pyridine/Phenol Values). Organic Chemistry Data.[4][5] Retrieved from

-

PubChem. 3-(Pyridin-2-yl)phenol Compound Summary (Structural Analog Data). Retrieved from

Sources

Technical Support Center: Stability Management of 3-(Pyridin-3-yloxy)phenol

Introduction